molecular formula C6H8ClN5 B2857472 {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride CAS No. 1896825-95-8

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

Cat. No.: B2857472
CAS No.: 1896825-95-8
M. Wt: 185.62
InChI Key: MYEXIEIXMCAFQI-UHFFFAOYSA-N
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Description

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClN5 It belongs to the class of triazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which allows for a catalyst-free synthesis. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride has several scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

  • Medicine: : It has shown promise in preclinical studies for its antiproliferative activities against cancer cells.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is similar to other triazolo[1,5-a]pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines[_{{{CITATION{{{_4{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2 ... These compounds share structural similarities but may differ in their biological activities and applications

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and developments in this area may lead to new discoveries and applications for this compound.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEXIEIXMCAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CN)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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